molecular formula C33H38N4O6 B1259382 (2R,3E)-8,12-bis(2-carboxyethyl)-18-ethyl-3-ethylidene-2,7,13,17-tetramethyl-2,3-dihydrobilin-1,19(21H,24H)-dione

(2R,3E)-8,12-bis(2-carboxyethyl)-18-ethyl-3-ethylidene-2,7,13,17-tetramethyl-2,3-dihydrobilin-1,19(21H,24H)-dione

Cat. No.: B1259382
M. Wt: 586.7 g/mol
InChI Key: NNMALANKTSRILL-GSZAROSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-phycocyanobilin is a (2R)-phycocyanobilin. It is a conjugate acid of a (3E)-phycocyanobilin(2-).

Scientific Research Applications

Synthesis in Mammalian Cells

The chromophore 3-Z phycocyanobilin (PCB), which includes the chemical structure , has been synthesized in mammalian cells. This process involves optimizing the production of PCB by co-localizing biocatalysts to the substrate source, coordinating the availability of biocatalysts, and reducing the degradation of the reaction product. The PCB levels achieved are sufficient to sustain the functionality of red light-responsive optogenetic tools, which are used for the light-inducible control of gene expression in mammalian cells (Müller et al., 2013).

Synthesis and Metabolism Studies

The molecule has also been used in the synthesis and study of various analogues, such as a symmetrical C(10)-thiabilirubin analogue and a symmetrical difluorinated bilirubin analogue. These analogues have shown properties and behaviors similar to mesobilirubin-XIIIalpha, and their structures and metabolism have been extensively studied. Such research provides insights into the properties and behaviors of these compounds in various contexts, including their metabolism in normal rats (Tipton et al., 2001); (Boiadjiev & Lightner, 1997).

Conformational and Structural Studies

Further, the molecule has been studied as a model for open-chain tetrapyrroles like phycocyanobilin (PCB), phycoerythrobilin (PEB), and phytochrome (PC), as well as biliverdin and bilirubin. Studies have explored the rotations around the single bonds of the exocyclic methine bridges in various isomers. These research efforts help in understanding the preferred geometries and conformations of such molecules, which is essential for their function in biological systems (Marai et al., 2004).

Properties

Molecular Formula

C33H38N4O6

Molecular Weight

586.7 g/mol

IUPAC Name

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13-,27-14-,28-15-/t19-/m1/s1

InChI Key

NNMALANKTSRILL-GSZAROSWSA-N

Isomeric SMILES

CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C/C)/[C@H](C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C

Canonical SMILES

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3E)-8,12-bis(2-carboxyethyl)-18-ethyl-3-ethylidene-2,7,13,17-tetramethyl-2,3-dihydrobilin-1,19(21H,24H)-dione
Reactant of Route 2
(2R,3E)-8,12-bis(2-carboxyethyl)-18-ethyl-3-ethylidene-2,7,13,17-tetramethyl-2,3-dihydrobilin-1,19(21H,24H)-dione
Reactant of Route 3
(2R,3E)-8,12-bis(2-carboxyethyl)-18-ethyl-3-ethylidene-2,7,13,17-tetramethyl-2,3-dihydrobilin-1,19(21H,24H)-dione
Reactant of Route 4
(2R,3E)-8,12-bis(2-carboxyethyl)-18-ethyl-3-ethylidene-2,7,13,17-tetramethyl-2,3-dihydrobilin-1,19(21H,24H)-dione
Reactant of Route 5
(2R,3E)-8,12-bis(2-carboxyethyl)-18-ethyl-3-ethylidene-2,7,13,17-tetramethyl-2,3-dihydrobilin-1,19(21H,24H)-dione
Reactant of Route 6
(2R,3E)-8,12-bis(2-carboxyethyl)-18-ethyl-3-ethylidene-2,7,13,17-tetramethyl-2,3-dihydrobilin-1,19(21H,24H)-dione

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